Cas no 36224-04-1 (1-[(1S,2S)-2-methylcyclopropyl]ethanone)
![1-[(1S,2S)-2-methylcyclopropyl]ethanone structure](https://www.kuujia.com/scimg/cas/36224-04-1x500.png)
1-[(1S,2S)-2-methylcyclopropyl]ethanone Chemical and Physical Properties
Names and Identifiers
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- EN300-6739161
- (1S)-1alpha-Acetyl-2beta-methylcyclopropane
- 1-[(1S,2S)-2-methylcyclopropyl]ethanone
- 36224-04-1
- InChI=1/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m0/s
- 1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one
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- Inchi: 1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m0/s1
- InChI Key: CSEAGYCTZLEZON-NJGYIYPDSA-N
- SMILES: O=C(C)[C@H]1C[C@@H]1C
Computed Properties
- Exact Mass: 98.073164938g/mol
- Monoisotopic Mass: 98.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 96.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 0.8
1-[(1S,2S)-2-methylcyclopropyl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739161-0.25g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 0.25g |
$1359.0 | 2023-05-30 | |
Enamine | EN300-6739161-10.0g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 10g |
$11805.0 | 2023-05-30 | |
Enamine | EN300-6739161-0.05g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 0.05g |
$729.0 | 2023-05-30 | |
1PlusChem | 1P028O3I-250mg |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 250mg |
$1742.00 | 2024-05-04 | |
Aaron | AR028OBU-2.5g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 2.5g |
$7423.00 | 2023-12-15 | |
1PlusChem | 1P028O3I-100mg |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 100mg |
$1240.00 | 2024-05-04 | |
Enamine | EN300-6739161-0.5g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 0.5g |
$2141.0 | 2023-05-30 | |
Enamine | EN300-6739161-0.1g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 0.1g |
$953.0 | 2023-05-30 | |
Aaron | AR028OBU-1g |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 1g |
$3800.00 | 2025-03-12 | |
1PlusChem | 1P028O3I-50mg |
1-[(1S,2S)-2-methylcyclopropyl]ethan-1-one |
36224-04-1 | 95% | 50mg |
$963.00 | 2024-05-04 |
1-[(1S,2S)-2-methylcyclopropyl]ethanone Related Literature
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 1-[(1S,2S)-2-methylcyclopropyl]ethanone
Chemical Profile of 1-[(1S,2S)-2-methylcyclopropyl]ethanone (CAS No. 36224-04-1)
1-[(1S,2S)-2-methylcyclopropyl]ethanone, identified by its Chemical Abstracts Service (CAS) number 36224-04-1, is a chiral ketone with a complex cyclopropyl substituent. This compound has garnered attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities. The stereochemistry imposed by the (1S,2S)-configuration of the cyclopropyl group makes it a valuable scaffold for designing enantiomerically pure molecules, which is a critical consideration in drug development to optimize efficacy and minimize side effects.
The molecular structure of 1-[(1S,2S)-2-methylcyclopropyl]ethanone consists of an ethyl ketone backbone attached to a 2-methylcyclopropyl side chain. The cyclopropyl ring, being a three-membered carbon heterocycle, introduces significant steric and electronic constraints that influence the compound's reactivity and interactions with biological targets. This structural motif has been explored in various synthetic transformations, including cross-coupling reactions, asymmetric hydrogenation, and cyclization processes, making it a versatile intermediate in medicinal chemistry.
In recent years, there has been growing interest in the development of chiral building blocks for drug discovery pipelines. The use of naturally occurring or synthetically derived stereocenters allows for the creation of molecules with high enantiomeric purity, which is often essential for achieving therapeutic activity. 1-[(1S,2S)-2-methylcyclopropyl]ethanone exemplifies such a building block, as its rigid stereocenter can be incorporated into more complex molecules through strategic functionalization. This approach has been particularly relevant in the design of protease inhibitors, kinase inhibitors, and other enzyme-targeting agents.
One of the most compelling aspects of 1-[(1S,2S)-2-methylcyclopropyl]ethanone is its potential application in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that require precise stereochemical control. The (1S,2S)-configuration ensures that any subsequent derivatization will retain this specific stereochemical integrity, which is crucial for maintaining biological activity. Furthermore, the presence of the methylcyclopropyl group can modulate electronic properties and binding affinities when incorporated into larger pharmacophores.
The synthesis of 1-[(1S,2S)-2-methylcyclopropyl]ethanone presents both challenges and opportunities for synthetic chemists. Traditional methods often involve chiral auxiliaries or catalysts to achieve the desired stereochemistry. However, recent advances in asymmetric catalysis have enabled more efficient and scalable routes to enantiomerically pure ketones like this one. For example, transition-metal-catalyzed asymmetric hydrogenation of appropriately substituted precursors has emerged as a powerful tool for constructing complex stereocenters with high enantioselectivity. These methods align with the growing trend toward greener and more sustainable synthetic strategies in pharmaceutical research.
From a computational chemistry perspective, 1-[(1S,2S)-2-methylcyclopropyl]ethanone offers an interesting case study for understanding molecular interactions. Quantum mechanical calculations have been used to elucidate its electronic structure and predict its behavior in various chemical environments. These studies have revealed insights into how the cyclopropyl ring influences electronic properties such as HOMO-LUMO gaps and dipole moments. Such data are invaluable for rationalizing reactivity trends and designing experiments to optimize synthetic pathways.
The biological evaluation of 1-[(1S,2S)-2-methylcyclopropyl]ethanone has also been explored in several contexts. While not yet widely studied as a lead compound itself, its derivatives have shown promise as modulators of enzyme activity. For example, modifications to the ketone group or the cyclopropyl substituent can alter binding affinity to target proteins without compromising stereochemical integrity. This flexibility makes it an attractive scaffold for structure-based drug design (SBDD) approaches where detailed knowledge of protein-ligand interactions is paramount.
In conclusion,1-[(1S,2S)-2-methylcyclopropyl]ethanone (CAS No. 36224-04-1) represents an important intermediate in modern synthetic chemistry with significant implications for pharmaceutical development. Its unique structural features—particularly the combination of a chiral ketone core and a bulky methylcyclopropyl group—make it a valuable building block for creating enantiomerically pure molecules with potential therapeutic applications. As research continues to uncover new synthetic methodologies and biological targets,this compound will likely remain at the forefront of innovation in medicinal chemistry.
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